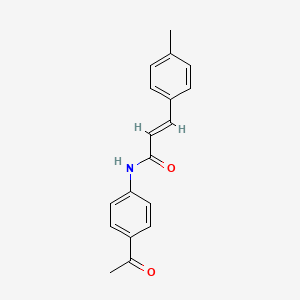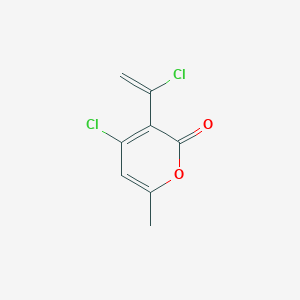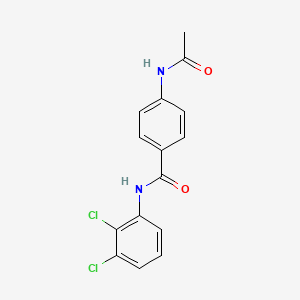![molecular formula C15H10F3N3O4 B5859138 6-nitro-1,3-benzodioxole-5-carbaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5859138.png)
6-nitro-1,3-benzodioxole-5-carbaldehyde [3-(trifluoromethyl)phenyl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-nitro-1,3-benzodioxole-5-carbaldehyde [3-(trifluoromethyl)phenyl]hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known as TFP-Hydrazone and is a derivative of benzodioxole, which is a heterocyclic organic compound.
Mechanism of Action
The mechanism of action of TFP-Hydrazone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
TFP-Hydrazone has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It has also been found to exhibit anti-inflammatory activity by inhibiting the activity of certain enzymes that are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the significant advantages of TFP-Hydrazone is its potent anti-cancer activity. It has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of TFP-Hydrazone is its limited solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on TFP-Hydrazone. One of the directions is to study its potential use as an anti-cancer agent in vivo. Another direction is to investigate its mechanism of action in more detail. Additionally, there is a need to study its potential use as an anti-inflammatory agent in vivo. Finally, there is a need to develop more efficient synthesis methods for TFP-Hydrazone to overcome its limitations in terms of solubility.
Conclusion:
In conclusion, TFP-Hydrazone is a promising compound that has potential applications in various fields of scientific research, including medicine, biology, and chemistry. It exhibits potent anti-cancer and anti-inflammatory activity and has been extensively studied for its potential use in the treatment of cancer and inflammatory diseases. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of TFP-Hydrazone involves the reaction of 6-nitro-1,3-benzodioxole-5-carbaldehyde with 3-(trifluoromethyl)phenylhydrazine in the presence of a catalyst. The reaction is carried out in a solvent, which is usually an organic solvent such as ethanol or methanol. The product is obtained after purification and recrystallization.
Scientific Research Applications
TFP-Hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of TFP-Hydrazone is in the field of medicinal chemistry. It has been found to exhibit potent anti-cancer activity against various cancer cell lines. It is also being studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O4/c16-15(17,18)10-2-1-3-11(5-10)20-19-7-9-4-13-14(25-8-24-13)6-12(9)21(22)23/h1-7,20H,8H2/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKALOKQKMRWJV-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-3-(trifluoromethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5859056.png)



![6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5859093.png)


![methyl 2-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5859123.png)
![5-[(4-chlorobenzoyl)amino]-4-cyano-N-cyclohexyl-N-ethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B5859140.png)
![2-(5-methyl-2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5859141.png)
![6-cyclohexyl-2,3-dimethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B5859144.png)
![N-(2-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859156.png)

![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5859165.png)